N4-Bromophenyl and C3-Methylaminomethyl Chemotype
The target compound features a 4-bromophenyl group at the N4 position of the 1,2,4-triazole ring and a methylaminomethyl group at C3. The most comparable commercially available analog, 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS N/A, MF: C8H7BrN4, MW: ~239.07 g/mol), possesses a primary amine at C3 instead of the methylaminomethyl side chain, lacks the methylene spacer, and has a reduced molecular weight of approximately 239 versus 267 g/mol for the target compound . A second comparator, {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride (CAS 1426291-31-7, MF: C10H13BrCl2N4, MW: 340.04 g/mol), is the dihydrochloride salt form of the target compound with a molecular weight increase of 72.91 g/mol due to the addition of two HCl equivalents . The free base form (target compound) differs from the dihydrochloride salt in its protonation state, counterion content, and physicochemical properties relevant to biological assays .
| Evidence Dimension | Molecular weight and substitution pattern differentiation |
|---|---|
| Target Compound Data | MW: 267.13 g/mol; N4-(4-bromophenyl) and C3-methylaminomethyl substituents; free base form |
| Comparator Or Baseline | Comparator 1: 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (MW ~239.07 g/mol, C3-primary amine); Comparator 2: {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride (MW 340.04 g/mol, salt form) |
| Quantified Difference | ΔMW vs. C3-amine analog: +28 g/mol; ΔMW vs. dihydrochloride salt: -72.91 g/mol |
| Conditions | Physicochemical comparison based on reported molecular formulas and CAS registry data |
Why This Matters
The free base form with the methylaminomethyl side chain provides a distinct protonation profile and hydrogen-bonding capacity, which are critical determinants of target binding affinity and membrane permeability in cellular assays.
